molecular formula C10H12ClNO2 B14911474 Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate

Cat. No.: B14911474
M. Wt: 213.66 g/mol
InChI Key: INTVFOUMCWBFKR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is a chlorinated aromatic ester featuring an aminomethyl group at the para position and a chlorine atom at the ortho position on the phenyl ring. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. For instance, derivatives of 2-chlorophenylacetic esters are pivotal in developing antiplatelet agents like Clopidogrel, where substituents influence metabolic stability and receptor binding . The compound’s synthesis often involves esterification and deprotection steps, as seen in methods for HDAC8 proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-2-chlorophenyl]acetate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5-6,12H2,1H3

InChI Key

INTVFOUMCWBFKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate typically involves a multi-step process. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituent Position

Methyl 2-(4-(Aminomethyl)phenyl)acetate (CAS 17841-69-9)
  • Key Difference : Lacks the 2-chloro substituent on the phenyl ring.
  • This could alter pharmacokinetics, such as membrane permeability or metabolic stability .
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate (CID 4030881)
  • Key Difference: Features two chlorine atoms (2- and 4-positions) and an amino group directly on the acetate backbone.
  • The amino group on the acetate may facilitate hydrogen bonding in biological targets, differing from the aminomethyl group on the phenyl ring in the target compound .
Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate
  • Key Difference: Contains a sulfonyloxy group instead of the aminomethyl substituent.
  • Impact: This derivative is a key intermediate in Clopidogrel synthesis. The sulfonyloxy group acts as a leaving group, enabling nucleophilic substitution reactions. The aminomethyl group in the target compound could instead serve as a site for further functionalization or binding interactions .

Analogues with Different Functional Groups

4-[{2-[(2-Chlorophenyl)carbamothioyl]hydrazinylidene}methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (Compound 37)
  • Key Difference : Incorporates a thiazolidinedione moiety and a carbamothioylhydrazine group.
  • Impact : Thiazolidinediones are associated with antidiabetic activity. The absence of this moiety in the target compound suggests divergent therapeutic applications, such as antiplatelet or antibacterial roles .
(4-Chloro-2-methylphenyl) acetate
  • Key Difference: Replaces the aminomethyl group with a methyl group.
  • This reduces versatility in drug design compared to the target compound .

Pharmacologically Relevant Derivatives

Clopidogrel Impurity-B (methyl (2-chlorophenyl)(thieno[3,2-c]pyridin-5(4H)-yl)acetate)
  • Key Difference: Contains a thienopyridine ring fused to the pyridine system.
  • Impact: The thienopyridine group is critical for irreversible P2Y12 receptor inhibition in Clopidogrel. The target compound’s simpler structure may serve as a precursor or metabolite with distinct pharmacokinetic properties .
Methyl 2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetate (Compound 4)
  • Key Difference : Includes a piperidine-linked benzoisoxazole group.
  • Impact: The benzoisoxazole-piperidine moiety enhances affinity for neurological targets (e.g., serotonin receptors). The target compound’s aminomethyl group may instead favor interactions with proteases or kinases .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Key Properties/Applications
Target Compound 2-Cl, 4-(aminomethyl) Methyl ester, amine C₁₀H₁₁ClNO₂ Intermediate for antiplatelet agents
Methyl 2-(4-(aminomethyl)phenyl)acetate 4-(aminomethyl) Methyl ester, amine C₁₀H₁₂NO₂ Higher solubility, lower lipophilicity
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate 2-Cl, 4-Cl Methyl ester, amino C₉H₉Cl₂NO₂ Enhanced BBB penetration potential
Clopidogrel Impurity-B 2-Cl, thienopyridine Methyl ester, heterocycle C₁₅H₁₃ClNO₂S Antiplatelet drug impurity

Biological Activity

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate, a compound with significant potential in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

This compound is synthesized through various methods, often involving the reaction of chlorinated phenyl compounds with amino acids or their derivatives. The compound's structure can be represented as follows:

Molecular Formula C10H12ClNO2\text{Molecular Formula }C_{10}H_{12}ClNO_2

This compound features a chlorophenyl group, which is known to enhance biological activity due to its ability to interact with various biological targets.

Biological Activity

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound has an IC50 value ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating potent anticancer properties comparable to established chemotherapeutics like Doxorubicin .

CompoundIC50 (µM)Cell Line
This compound1.8 - 4.5MCF-7 (Breast Cancer)
Doxorubicin1.2MCF-7

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division . This action leads to cell cycle arrest and ultimately results in programmed cell death.

3. Other Biological Activities

Beyond its anticancer properties, this compound has displayed anti-inflammatory and antimicrobial activities in preliminary studies. The presence of the amino group enhances its interaction with biological targets, potentially leading to therapeutic applications beyond oncology.

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study conducted on a series of chlorophenyl derivatives, this compound was evaluated alongside other compounds for cytotoxicity against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound showed significant inhibition of cell growth, particularly in HeLa cells, with an IC50 value of 9.9 µM , demonstrating its potential as a lead compound for further development .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of this compound have been initiated using zebrafish embryos as a model organism. The preliminary results suggest that the compound not only inhibits tumor growth but also shows low toxicity to normal cells, indicating a favorable therapeutic index .

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